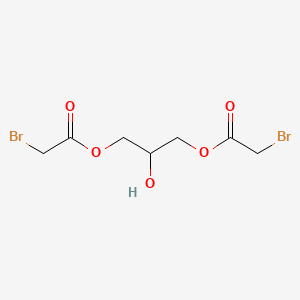

2-Hydroxy-1,3-propanediyl bis(bromoacetate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le bis(bromoacétate) de 2-hydroxy-1,3-propanediyle est un composé organique de formule moléculaire C7H10Br2O5 et de masse moléculaire 333,96 g/mol . Il est connu pour sa structure chimique unique, qui comprend deux groupes bromoacétate liés à un squelette de 2-hydroxy-1,3-propanediyle. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du bis(bromoacétate) de 2-hydroxy-1,3-propanediyle implique généralement l'estérification du 2-hydroxy-1,3-propanediol avec de l'acide bromoacétique. La réaction est effectuée en milieu acide, souvent en utilisant un catalyseur tel que l'acide sulfurique pour faciliter le processus d'estérification . Le mélange réactionnel est ensuite purifié par distillation ou recristallisation pour obtenir le produit final.

Méthodes de production industrielle

La production industrielle du bis(bromoacétate) de 2-hydroxy-1,3-propanediyle suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de catalyseurs de qualité industrielle, et les conditions de réaction sont optimisées pour un rendement et une pureté maximum. Le produit final est généralement purifié en utilisant des techniques avancées telles que la chromatographie sur colonne ou la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions

Le bis(bromoacétate) de 2-hydroxy-1,3-propanediyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes bromoacétate peuvent être substitués par d'autres nucléophiles, tels que les amines ou les thiols, pour former de nouveaux composés.

Hydrolyse : Les liaisons ester peuvent être hydrolysées en milieu acide ou basique pour produire du 2-hydroxy-1,3-propanediol et de l'acide bromoacétique.

Oxydation et réduction : Le groupe hydroxyle du composé peut subir une oxydation pour former un groupe carbonyle, ou une réduction pour former un alcane.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent les nucléophiles tels que les amines, les thiols et les alcools. Les réactions sont généralement effectuées dans des solvants polaires comme l'eau ou l'éthanol.

Hydrolyse : Des conditions acides ou basiques sont utilisées, avec des réactifs tels que l'acide chlorhydrique ou l'hydroxyde de sodium.

Oxydation et réduction : Des agents oxydants comme le permanganate de potassium ou des agents réducteurs comme l'hydrure de lithium et d'aluminium sont utilisés.

Principaux produits

Réactions de substitution : De nouveaux composés avec des groupes fonctionnels substitués.

Hydrolyse : 2-Hydroxy-1,3-propanediol et acide bromoacétique.

Oxydation et réduction : Composés carbonylés ou alcanes.

Applications de la recherche scientifique

Le bis(bromoacétate) de 2-hydroxy-1,3-propanediyle a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour introduire des groupes bromoacétate dans les molécules.

Biologie : Employé dans la modification de biomolécules, telles que les protéines et les acides nucléiques, à des fins de marquage et de détection.

Médecine : Étudié pour son utilisation potentielle dans les systèmes d'administration de médicaments et comme précurseur pour la synthèse de composés pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du bis(bromoacétate) de 2-hydroxy-1,3-propanediyle implique sa capacité à subir des réactions de substitution avec des nucléophiles. Les groupes bromoacétate agissent comme des centres électrophile, attirant les nucléophiles pour former de nouvelles liaisons covalentes. Cette propriété le rend utile pour modifier les biomolécules et synthétiser de nouveaux composés .

Applications De Recherche Scientifique

2-Hydroxy-1,3-propanediyl bis(bromoacetate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce bromoacetate groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and nucleic acids, for labeling and detection purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Hydroxy-1,3-propanediyl bis(bromoacetate) involves its ability to undergo substitution reactions with nucleophiles. The bromoacetate groups act as electrophilic centers, attracting nucleophiles to form new covalent bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .

Comparaison Avec Des Composés Similaires

Composés similaires

Bis(chloroacétate) de 2-hydroxy-1,3-propanediyle : Structure similaire mais avec des groupes chloroacétate au lieu de bromoacétate.

Bis(acétate) de 2-hydroxy-1,3-propanediyle : Manque les atomes d'halogène, ce qui le rend moins réactif dans les réactions de substitution.

Bis(iodoacétate) de 2-hydroxy-1,3-propanediyle : Contient des groupes iodoacétate, qui sont plus réactifs que le bromoacétate.

Unicité

Le bis(bromoacétate) de 2-hydroxy-1,3-propanediyle est unique en raison de sa réactivité et de sa stabilité équilibrées. Les groupes bromoacétate offrent une réactivité suffisante pour les réactions de substitution, tandis que la structure générale reste stable dans diverses conditions. Cela en fait un composé polyvalent pour une utilisation dans différentes applications scientifiques et industrielles .

Propriétés

Numéro CAS |

94087-95-3 |

|---|---|

Formule moléculaire |

C7H10Br2O5 |

Poids moléculaire |

333.96 g/mol |

Nom IUPAC |

[3-(2-bromoacetyl)oxy-2-hydroxypropyl] 2-bromoacetate |

InChI |

InChI=1S/C7H10Br2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2 |

Clé InChI |

UVFRXPBXERGFTI-UHFFFAOYSA-N |

SMILES canonique |

C(C(COC(=O)CBr)O)OC(=O)CBr |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.